molecular formula C9H17N B13080344 2-Cyclohexylazetidine

2-Cyclohexylazetidine

Cat. No.: B13080344
M. Wt: 139.24 g/mol
InChI Key: ZJCADVWPGSPQGU-UHFFFAOYSA-N
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Description

2-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the cyclohexyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method includes ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexylazetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered ring structure without the cyclohexyl group.

    2-Azetidinone: A lactam derivative with a carbonyl group attached to the nitrogen atom.

    Cyclohexylamine: A primary amine with a cyclohexyl group but lacking the azetidine ring.

Uniqueness: 2-Cyclohexylazetidine is unique due to the presence of both the azetidine ring and the cyclohexyl group. This combination imparts distinct chemical reactivity and biological activity compared to its simpler counterparts .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-cyclohexylazetidine

InChI

InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-7-10-9/h8-10H,1-7H2

InChI Key

ZJCADVWPGSPQGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCN2

Origin of Product

United States

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